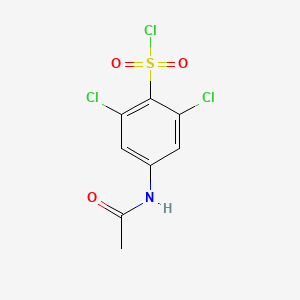
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl3NO3S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of acetamido, dichloro, and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride typically involves the chlorination of 4-acetamidobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also emphasizes safety measures to handle the chlorinating agents and manage the by-products generated during the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidobenzenesulfonyl chloride: Lacks the dichloro substitution, making it less reactive in certain substitution reactions.
4-Bromo-2,6-dichlorobenzenesulfonyl chloride: Contains a bromo group instead of an acetamido group, leading to different reactivity and applications.
Uniqueness
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride is unique due to the presence of both acetamido and dichloro groups, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in various fields of research and industry .
Propriétés
Numéro CAS |
88963-78-4 |
|---|---|
Formule moléculaire |
C8H6Cl3NO3S |
Poids moléculaire |
302.6 g/mol |
Nom IUPAC |
4-acetamido-2,6-dichlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl3NO3S/c1-4(13)12-5-2-6(9)8(7(10)3-5)16(11,14)15/h2-3H,1H3,(H,12,13) |
Clé InChI |
USDGANWZHGLMOR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)
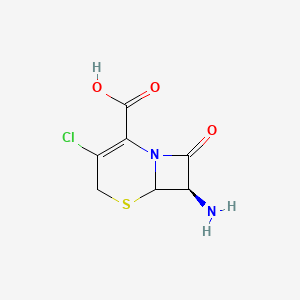
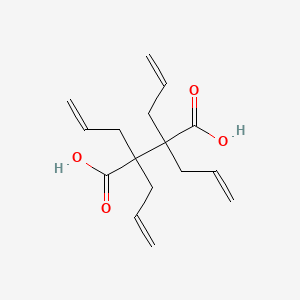
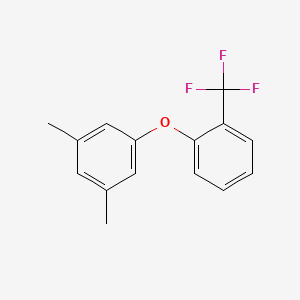
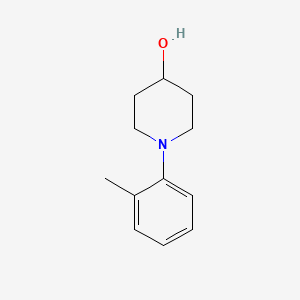
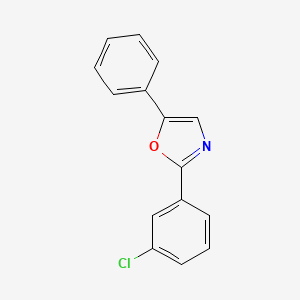

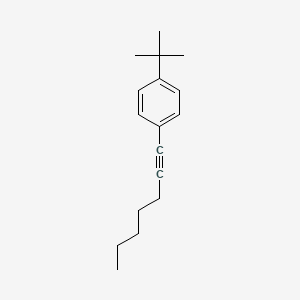
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)
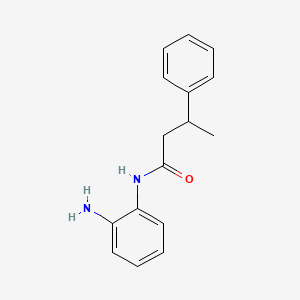

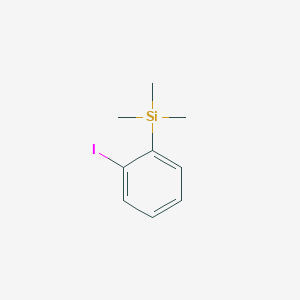
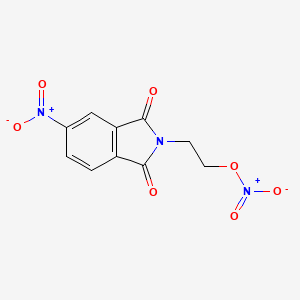
![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)
